methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate
Description
Methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate is a synthetic small molecule featuring a thieno[3,2-d]pyrimidin-4-one core. Key structural elements include:
- Core: A fused bicyclic system of thiophene and pyrimidinone, providing a planar, electron-deficient scaffold conducive to interactions with biological targets.
- Substituents:
- A 4-bromophenyl group at position 7, contributing steric bulk and lipophilicity.
- A methyl 4-methoxybenzoate moiety linked via a methylene bridge at position 3, introducing solubility-modulating groups (methoxy) and ester functionality.
- Molecular Formula: Estimated as C₂₃H₁₉BrN₂O₅S (molecular weight ≈ 515.4 g/mol).
This compound is hypothesized to exhibit bioactivity in cancer or inflammation pathways, based on structural analogs (e.g., thienopyrimidinones in and coumarins in ) .
Properties
IUPAC Name |
methyl 3-[[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O4S/c1-28-18-8-5-14(22(27)29-2)9-15(18)10-25-12-24-19-17(11-30-20(19)21(25)26)13-3-6-16(23)7-4-13/h3-9,11-12H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPFWXMNODXLJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate (CAS Number: 1207025-29-3) is a complex organic compound with potential applications in medicinal chemistry, particularly in the treatment of malignancies and inflammatory diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidinone core, a bromophenyl group, and a methoxybenzoate moiety. Its molecular formula is , with a molecular weight of approximately 485.4 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of enzymes and receptors involved in critical signaling pathways, leading to alterations in gene expression and cellular metabolism.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, including breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549). The compound demonstrated potent antiproliferative effects, particularly through mechanisms involving cell cycle arrest and apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | G2/M phase arrest |
| SW480 | 15.0 | Apoptosis induction |
| A549 | 10.0 | Inhibition of proliferation |
Inhibition of Kinase Activity
The compound has shown promise as an inhibitor of tyrosine kinases, which are crucial in cancer progression. Its structural features allow it to compete with ATP for binding sites on these kinases, thereby inhibiting their activity and potentially reversing resistance in certain malignancies.
Case Studies
-
Study on Tyrosine Kinase Inhibition :
A patent describes methods for treating tyrosine kinase inhibitor-resistant cancers using compounds similar to this compound. The study highlights its efficacy against resistant cell lines, suggesting a possible therapeutic application in clinical settings . -
In Vitro Evaluation :
In vitro assays conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations. Flow cytometry analysis confirmed that the mechanism involved both cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives, focusing on core modifications, substituent effects, and reported bioactivities.
Structural and Functional Group Comparisons
Key Findings
Core Modifications: Thienopyrimidinone vs. Thienopyrimidinone vs.
Substituent Effects :
- 4-Bromophenyl vs. 4-Methoxyphenyl () : Bromine increases lipophilicity (ClogP ≈ 4.5 vs. 3.2 for methoxy), enhancing membrane permeability but possibly reducing aqueous solubility .
- Fluorine vs. Bromine () : Fluorine’s electronegativity may improve target binding via H-bonding, whereas bromine’s bulk could enhance hydrophobic interactions .
Biological Activity: Thieno[2,3-d]pyrimidin-4-one analogs () demonstrated anti-breast cancer activity, suggesting the target compound’s core is bioactive .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
